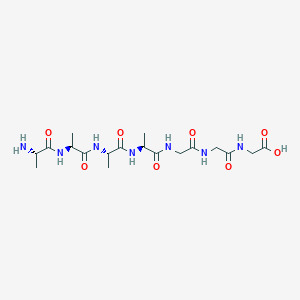
4-(1-Butylpiperidin-4-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Butylpiperidin-4-YL)phenol is an organic compound that belongs to the class of phenols and piperidines It consists of a phenol group attached to a piperidine ring, which is further substituted with a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butylpiperidin-4-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. For example, the reaction of 4-chlorophenol with 1-butylpiperidine in the presence of a base such as sodium hydroxide can yield the desired product .
Another method involves the Friedel-Crafts alkylation of phenol with 1-butylpiperidine using a Lewis acid catalyst like aluminum chloride. This reaction typically requires anhydrous conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Butylpiperidin-4-YL)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield p-benzoquinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
4-(1-Butylpiperidin-4-YL)phenol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(1-Butylpiperidin-4-YL)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Piperidine: A six-membered ring containing one nitrogen atom.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties, used in antiseptic preparations.
Uniqueness
4-(1-Butylpiperidin-4-YL)phenol is unique due to its combined phenol and piperidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
778563-16-9 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
4-(1-butylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-2-3-10-16-11-8-14(9-12-16)13-4-6-15(17)7-5-13/h4-7,14,17H,2-3,8-12H2,1H3 |
Clé InChI |
CEDPZHCTMFYNJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCC(CC1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)


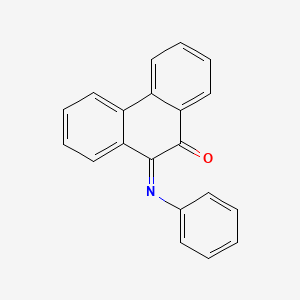

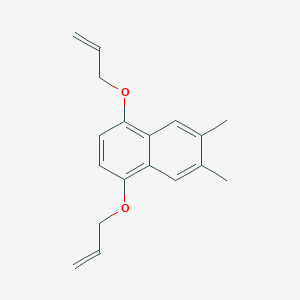
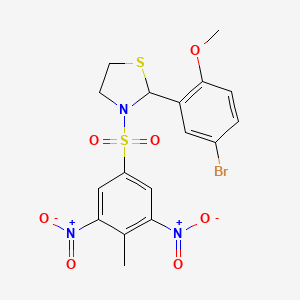
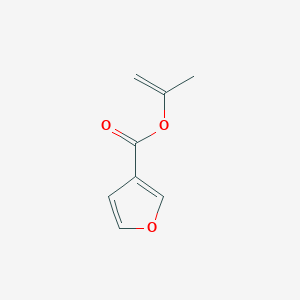
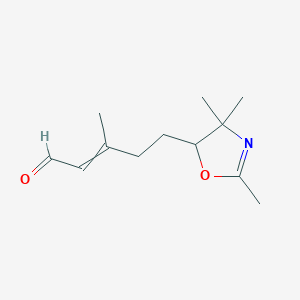

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
